molecular formula C19H27NO3S2 B2928317 7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 1797967-17-9

7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B2928317
CAS No.: 1797967-17-9
M. Wt: 381.55
InChI Key: BDECHJBZAMYNKB-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core modified with a 7,7-dimethyl group and a sulfonylmethyl substituent at the 1-position. The sulfonyl group is further linked to a 4-(thiophen-2-yl)piperidine moiety.

Properties

IUPAC Name

7,7-dimethyl-1-[(4-thiophen-2-ylpiperidin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S2/c1-18(2)15-5-8-19(18,17(21)12-15)13-25(22,23)20-9-6-14(7-10-20)16-4-3-11-24-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECHJBZAMYNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with potential biological activity. This article explores its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's IUPAC name indicates a bicyclic structure with a sulfonyl group and a thiophene moiety. Its molecular formula is C17H23N3O2S, with a molecular weight of 333.5 g/mol. The structural representation can be summarized as follows:

Property Value
IUPAC NameThis compound
Molecular FormulaC17H23N3O2S
Molecular Weight333.5 g/mol

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines, including breast and prostate cancer cells . These compounds often target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate that it possesses inhibitory effects against several bacterial strains, suggesting potential as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is hypothesized to arise from its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have examined the biological effects of similar compounds:

  • Antitumor Efficacy : A study involving a piperidine derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating strong potential for therapeutic application .
  • Antibacterial Activity : A series of experiments tested various thiophene-containing compounds against E. coli and Staphylococcus aureus, revealing that certain derivatives exhibited notable antibacterial activity, which could be attributed to their structural similarities to the target compound .
  • Neuroprotection : Research investigating the neuroprotective effects of related bicyclic compounds found that they could enhance neuronal survival in models of oxidative stress, suggesting a pathway for further exploration in treating neurodegenerative disorders .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The thiophene moiety in the target compound may enhance π-π interactions with receptors compared to phenyl groups in L-368,897. Sulfonyl vs. Carbonyl: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the carbonyl in ’s analog, which may affect blood-brain barrier permeability .

Physicochemical Properties :

  • The target compound’s higher molecular weight (~406 vs. 212–380 g/mol in analogs) may limit oral bioavailability.
  • logP Values : L-368,899 (logP ~3–4, estimated) and the target compound (predicted logP ~3–4) exhibit moderate lipophilicity, whereas 4-MBC’s logP (~5) correlates with its endocrine-disrupting bioaccumulation .

Toxicity Considerations: Derivatives like 4-MBC highlight the risk of endocrine disruption in bicycloheptanone compounds, emphasizing the need for rigorous toxicity screening of the target molecule .

Research Findings and Implications

  • Oxytocin Antagonists: L-368,899’s success as a non-peptide oxytocin antagonist suggests that the target compound’s sulfonyl-piperidine-thiophene architecture could be optimized for similar therapeutic applications, such as managing preterm labor or social behavior disorders .
  • Synthetic Challenges : The stereochemical complexity of bicyclo[2.2.1]heptan-2-one derivatives (e.g., ’s (1S,2S,4R) configuration) necessitates precise synthetic protocols to ensure enantiopurity .
  • Regulatory Status : Structural analogs like 4-MBC are restricted under EU REACH, underscoring the importance of substituent choice to avoid toxicity liabilities .

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